Tralocythrin
Description
Structure
3D Structure
Properties
CAS No. |
66841-26-7 |
|---|---|
Molecular Formula |
C22H19Br2Cl2NO3 |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(1,2-dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Br2Cl2NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3 |
InChI Key |
VQHJWDTTWVEXFE-UHFFFAOYSA-N |
SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Cl)(Cl)Br)Br)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Cl)(Cl)Br)Br)C |
Other CAS No. |
66841-26-7 |
Synonyms |
tralocythrin tralocythrin, (1R-(1alpha(R*),3alpha(R*)))-isomer tralocythrin, (1R-(1alpha(R*),3alpha(S*)))-isome |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Insecticidal Action of Tralocythrin
Primary Target Site Interactions: Voltage-Gated Sodium Channels
The insecticidal efficacy of Tralocythrin is predominantly attributed to its interaction with voltage-gated sodium channels (VGSCs) within the insect nervous system. These channels are fundamental to the electrical excitability of neurons, controlling the rapid influx of sodium ions that underlies the depolarization phase of an action potential wikipedia.orgwikipedia.orgnih.gov.
This compound, as a pyrethroid, binds to specific sites on VGSCs, leading to a significant alteration in their gating kinetics. This interaction is not a simple blockage but rather an allosteric modulation, where binding at one site induces conformational changes that affect the channel's opening and closing mechanisms universiteitleiden.nlprobiologists.comnih.gov. Pyrethroids are known to prolong the open state of VGSCs, which disrupts the normal transient influx of sodium ions nih.govresearchgate.netnih.gov.
Studies on tralomethrin (B1683215), a compound closely related to this compound, have provided specific insights into these interactions. Using voltage-clamp techniques on squid giant axons, tralomethrin was shown to intrinsically modify nerve membrane sodium channels, causing a prolonged opening that resulted in a slow decay of sodium tail currents upon repolarization nih.gov. The kinetic parameters observed for tralomethrin indicated a significant alteration in channel gating, with a fast time constant of 165 ± 110 ms (B15284909) and a slow time constant of 3793 ± 802 ms nih.gov. This prolonged channel activity is a hallmark of pyrethroid action.
Furthermore, dose-response analyses for tralomethrin revealed the presence of two binding sites on the sodium channel, with apparent dissociation constants of 0.06 µM and 5 µM nih.gov. This suggests a complex binding mechanism that influences the channel's function.
Table 1: Kinetic Parameters of Tralomethrin and Deltamethrin (B41696) on Sodium Channels
| Pyrethroid | Binding Site | Apparent Dissociation Constant (µM) | Fast Time Constant (ms) | Slow Time Constant (ms) |
| Tralomethrin | 1 | 0.06 | 165 ± 110 | 3793 ± 802 |
| Tralomethrin | 2 | 5 | ||
| Deltamethrin | 1 | 0.25 | 34 ± 6 | 835 ± 282 |
Note: Data for Deltamethrin is included for comparative context as presented in the source nih.gov.
The primary consequence of this compound's interaction with VGSCs is a disruption of neuronal excitability and the normal generation of action potentials researchgate.net. By prolonging the open state of sodium channels, this compound facilitates an excessive and sustained influx of sodium ions into the neuron. This leads to a persistent depolarization of the neuronal membrane researchgate.netnih.gov.
This sustained depolarization can trigger repetitive firing of action potentials, a state of hyperexcitation that overstimulates the nervous system. In some cases, the prolonged channel opening and subsequent inactivation can lead to a conduction block, ultimately resulting in paralysis and death researchgate.netnih.gov. Studies have also indicated that pyrethroids can accelerate the cumulative inactivation of sodium currents and significantly slow down the decay of tail currents upon repolarization, further disrupting the precise timing required for normal neuronal signaling plos.orgnih.gov. These alterations impair the ability of neurons to transmit signals effectively, impacting motor control, sensory processing, and all vital functions in insects.
While direct comparative studies specifically detailing this compound's unique interactions with VGSCs are limited in the reviewed literature, its classification as a pyrethroid strongly suggests a similar mechanism of action targeting these channels researchgate.netnih.govconicet.gov.ar. Research on related pyrethroids, such as tralomethrin and deltamethrin, highlights variations in their specific interactions with sodium channels. Tralomethrin, for instance, exhibits slower tail current decay and possesses two binding sites, differing from deltamethrin which has one binding site and faster kinetics nih.gov.
Other pyrethroids like cypermethrin (B145020) and tetramethrin (B1681291) also demonstrate differential effects on sodium channel inactivation and tail current decay, with varying potencies plos.orgnih.gov. Tetramethrin, for example, has shown greater efficacy in accelerating cumulative inactivation compared to permethrin (B1679614) or cypermethrin in certain neuronal preparations plos.orgnih.gov. These differences underscore that while the fundamental target (VGSCs) remains consistent across the pyrethroid class, the precise molecular interactions and the resulting modulation of channel kinetics can vary significantly based on the specific chemical structure of the compound. Therefore, this compound is expected to possess its own distinct profile of interaction with sodium channels, potentially differing in binding affinity and the magnitude or duration of its effects on channel gating and neuronal excitability.
Secondary and Off-Target Molecular Interactions
Voltage-gated calcium channels (VGCCs) are crucial for various cellular processes, including neurotransmitter release, muscle contraction, and gene regulation, by controlling calcium influx into cells oatext.comens-lyon.fr. Certain pyrethroids have been reported to modulate VGCC activity, although findings have sometimes been conflicting, with some studies indicating stimulatory effects and others inhibitory effects nih.gov.
For example, the Type I pyrethroid allethrin (B1665230) has been shown to increase VGCC currents and differentially affect various subtypes of these channels, stimulating GVIA-insensitive currents while inhibiting NIM-insensitive currents nih.gov. Allethrin also altered the voltage-dependent activation and inactivation of L-type VGCCs nih.gov. While direct evidence for this compound's specific interaction with VGCCs is not extensively detailed in the provided literature, the general observation that other pyrethroids can modulate these channels suggests a potential for similar interactions. The precise nature and significance of such interactions for this compound remain an area for further investigation.
The nervous system relies on a diverse array of ion channels, including ligand-gated ion channels (LGICs), for signal transduction frontiersin.orgwikipedia.org. LGICs, such as GABA and glycine (B1666218) receptors, are critical for regulating inhibitory and excitatory neurotransmission, respectively frontiersin.orgnih.govnih.gov. GABA receptors, for instance, are ligand-gated chloride channels that can be allosterically modulated by various drugs, influencing chloride ion flux and thereby modulating inhibitory signaling in the nervous system nih.govnih.gov.
Compound Names List:
this compound
Tralomethrin
Deltamethrin
Allethrin
Cypermethrin
Permethrin
Tetramethrin
Fenvalerate
Cyphenothrin
Cellular and Subcellular Neurophysiological Effects
The insecticidal efficacy of this compound, like other pyrethroids, is rooted in its ability to interfere with the fundamental processes of neuronal communication. These disruptions occur at the cellular and subcellular levels, fundamentally altering the electrical excitability and signaling capabilities of insect neurons.
Synaptic Transmission Disruption
The primary mechanism by which this compound disrupts insect nervous systems is through its interaction with voltage-gated sodium channels (VGSCs) plos.orgnih.govpsu.eduresearchgate.net. These channels are critical for the generation and propagation of action potentials, the electrical signals that drive synaptic transmission.
This compound, along with other pyrethroids, binds to specific sites on insect VGSCs, modulating their gating kinetics. Specifically, pyrethroids promote the prolonged opening of these channels and inhibit their inactivation plos.orgpsu.eduresearchgate.net. This action leads to an influx of sodium ions into the neuron, causing sustained membrane depolarization. The consequence of this prolonged depolarization is the generation of repetitive neuronal firing, often referred to as hyperexcitability, which ultimately results in nerve conduction block and paralysis plos.orgpsu.eduresearchgate.net.
The comparative effects of tralomethrin (a closely related compound often considered a propesticide for this compound) and deltamethrin on sodium channels highlight the specific kinetic alterations induced by these pyrethroids.
Structure Activity Relationship Sar and Structural Determinants of Tralocythrin S Biological Efficacy
Influence of Stereochemistry on Insecticidal Potency and Target Specificity
The insecticidal activity of tralocythrin is intrinsically linked to its stereochemistry, a feature that dictates the three-dimensional arrangement of its atoms. This compound itself is a pro-insecticide, meaning it is converted into its active form, deltamethrin (B41696), within the insect's body. The biological efficacy of deltamethrin is highly dependent on the specific stereoisomer.
Deltamethrin has three chiral centers, leading to the possibility of eight different stereoisomers. However, extensive research has demonstrated that the insecticidal activity is almost exclusively found in a single isomer: the (αS, 1R, 3R) or (αS, 1R-cis) configuration. This high degree of stereospecificity underscores the precise fit required for the molecule to interact with its target site, the voltage-gated sodium channels in the insect's nerve cell membranes. The other stereoisomers of deltamethrin exhibit significantly lower or no insecticidal activity, highlighting the critical importance of the correct spatial orientation of the molecule for its biological function.
Table 1: Stereoisomers of Deltamethrin and their Relative Insecticidal Activity
| Stereoisomer Configuration | Relative Insecticidal Activity |
| (αS, 1R-cis) | Highly Active |
| Other isomers | Inactive or very low activity |
This table illustrates the high stereospecificity of deltamethrin's insecticidal action.
Role of Specific Functional Groups in Molecular Recognition and Binding
The α-cyano group on the phenoxybenzyl alcohol moiety is a hallmark of Type II pyrethroids, to which deltamethrin belongs. This group is instrumental in the potent neurotoxicity of these compounds. It is believed to enhance the binding of the insecticide to the sodium channel, prolonging the open state of the channel and leading to the characteristic symptoms of Type II pyrethroid poisoning, which include choreoathetosis (writhing) and salivation in mammals, and prolonged nerve excitation in insects.
The dibromovinyl group attached to the cyclopropane (B1198618) ring is another key feature. The presence and nature of the halogen atoms in this position significantly influence the insecticide's potency. The two bromine atoms contribute to the lipophilicity of the molecule, facilitating its penetration through the insect cuticle and its access to the nervous system. Furthermore, the specific geometry of the vinyl group is important for the correct orientation of the molecule within the binding site of the sodium channel.
The 3-phenoxybenzyl alcohol moiety serves as the "handle" of the molecule, anchoring it to the target protein. The ether linkage and the aromatic rings of this group are involved in hydrophobic and van der Waals interactions with the amino acid residues of the sodium channel protein. Modifications to this part of the molecule can drastically alter its insecticidal activity.
Comparative SAR Studies with Related Pyrethroids
Comparative studies of deltamethrin with other pyrethroids, such as cypermethrin (B145020) and cyfluthrin, provide valuable insights into the structural determinants of its high efficacy. While all are potent insecticides that target the sodium channel, subtle differences in their structures lead to variations in their biological activity.
Deltamethrin vs. Cyfluthrin: Cyfluthrin is another potent pyrethroid that shares the α-cyano-3-phenoxybenzyl alcohol moiety with deltamethrin. However, its acidic portion is different, containing a dichlorovinyl group and a fluorinated phenoxy group. Comparative studies often show that deltamethrin has a higher intrinsic activity at the sodium channel level.
These comparative analyses underscore the fine-tuning of the molecular structure required for optimal insecticidal activity. The specific combination of the α-cyano group, the di-halogenated vinyl substituent, and the stereochemistry of the cyclopropane ring in deltamethrin results in a molecule with exceptionally high potency.
Table 2: Structural and Activity Comparison of Deltamethrin with Related Pyrethroids
| Pyrethroid | Key Structural Difference from Deltamethrin | Relative Potency (General) |
| Deltamethrin | - | High |
| Cypermethrin | Dichlorovinyl group instead of dibromovinyl | Generally lower than deltamethrin |
| Cyfluthrin | Dichlorovinyl group and fluorinated phenoxy group | Potent, but often with lower intrinsic activity than deltamethrin |
This table provides a simplified comparison of the structural features and relative potency of deltamethrin and two other common pyrethroids.
Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding the relationship between the chemical structure of a molecule and its biological activity. While specific QSAR studies on this compound analogues are limited, research on deltamethrin and other pyrethroids provides a framework for predicting the insecticidal potential of new compounds.
QSAR models for pyrethroids typically use a set of molecular descriptors to quantify various aspects of their structure, such as their size, shape, lipophilicity, and electronic properties. These descriptors are then correlated with their observed insecticidal activity to develop a mathematical model. Such models can then be used to predict the activity of newly designed molecules before they are synthesized, thus guiding the development of more effective and selective insecticides.
For deltamethrin, computational docking studies have been used to simulate its interaction with the voltage-gated sodium channel at the atomic level. These models help to visualize how the different functional groups of deltamethrin fit into the binding pocket of the protein and which amino acid residues are involved in the interaction. This information is invaluable for designing new analogues with improved binding affinity and, consequently, higher insecticidal efficacy.
One area where QSAR has been applied in relation to deltamethrin is in the study of synergists. Synergists are compounds that, while not necessarily insecticidal on their own, can enhance the activity of an insecticide. A QSAR study on synergists for deltamethrin identified key molecular properties that contribute to their ability to increase its efficacy against resistant mosquito strains.
Pro-insecticide Activation Mechanisms: Debromination and Metabolite Conversion
A key aspect of this compound's biological efficacy is its nature as a pro-insecticide. This compound itself is not the primary toxic agent. Instead, it is designed to be readily converted into the highly active insecticide, deltamethrin, within the target insect. nih.gov
This bioactivation occurs through a process of debromination , where two bromine atoms are cleaved from the side chain of the this compound molecule. This metabolic conversion is a crucial step in its mode of action and is a clever strategy to enhance the delivery and stability of the active compound. The less stable this compound can be applied, and the more potent and stable deltamethrin is generated at the site of action. This pro-insecticide approach can also play a role in overcoming certain mechanisms of insecticide resistance in insects.
The conversion of this compound to deltamethrin is a clear example of how the chemical structure of a pesticide can be designed to exploit the metabolic pathways of the target organism to achieve maximum biological efficacy.
Mechanisms of Insect Resistance to Tralocythrin
Target-Site Insensitivity: Genetic Modifications of Sodium Channels
The primary target of Tralocythrin and other pyrethroids is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.gov These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the VGSC, forcing it to remain open for an extended period, which leads to hyperexcitation of the nervous system, paralysis, and ultimately the death of the insect. plos.org Target-site insensitivity arises from specific genetic mutations in the gene encoding the VGSC protein, which reduce the binding affinity of pyrethroids to the channel, thereby diminishing their efficacy. nih.gov
The most well-characterized mechanism of target-site resistance to pyrethroids is known as knockdown resistance (kdr). wikipedia.org This form of resistance is conferred by point mutations in the VGSC gene. taylorandfrancis.com One of the most common kdr mutations results in the substitution of the amino acid Leucine with Phenylalanine at position 1014 (L1014F) of the protein. taylorandfrancis.com This single amino acid change is sufficient to significantly reduce the sensitivity of the sodium channel to pyrethroids.
A more potent form of resistance, termed super-kdr, has also been identified in many insect populations. Super-kdr is typically associated with the presence of a second mutation in the VGSC gene in addition to the primary kdr mutation. nih.gov A frequently observed super-kdr genotype involves the L1014F mutation combined with a mutation leading to the substitution of Methionine with Threonine at position 918 (M918T). This double mutation can confer even higher levels of resistance to pyrethroids than the kdr mutation alone. nih.gov It is important to note that in many studied insect populations, the super-kdr mutation has not been observed in the absence of the kdr mutation, suggesting a sequential evolution of resistance. nih.gov
The frequency of kdr and super-kdr alleles can vary significantly among different insect populations, largely influenced by the intensity and frequency of insecticide application. Monitoring the frequency of these resistance alleles is a crucial component of effective resistance management strategies. High frequencies of kdr alleles are often correlated with reduced efficacy of pyrethroid-based control measures.
The table below presents representative data on the genotypic and allelic frequencies of kdr mutations in various insect populations. While specific data for this compound resistance is limited, the findings for other pyrethroids are indicative of the patterns of resistance development.
| Insect Population | Genotype | Frequency (%) | Allele | Allelic Frequency (%) |
|---|---|---|---|---|
| Housefly Population A | Susceptible (SS) | 42.85 | S (Susceptible) R (Resistant) | 57.15 42.85 |
| Heterozygous (RS) | 28.57 | |||
| Resistant (RR) | 28.57 | |||
| Mosquito Population B | Susceptible (SS) | 7.2 | S (Susceptible) R1 (kdr) R2 (super-kdr) | 7.2 27.5 65.4 |
| Resistant (R1R1, R1R2, R2R2) | 88.4 | |||
| Heterozygous (SR1, SR2) | 4.4 | |||
| Aphid Population C | Susceptible (SS) | Varies by season | S (Susceptible) R (Resistant) | Varies by season |
| Heterozygous (RS) | Varies by season | |||
| Resistant (RR) | Varies by season |
This table provides illustrative data based on findings in various insect populations and may not be specific to this compound resistance.
Metabolic Resistance Pathways: Enzymatic Detoxification
Another major mechanism of insecticide resistance is the enhanced metabolism of the toxic compound by detoxification enzymes. mdpi.com In resistant insects, these enzymes can more efficiently break down this compound into less toxic metabolites, which can then be easily excreted. This prevents the insecticide from reaching its target site in the nervous system in sufficient concentrations to be lethal.
Among the various detoxification enzyme families, the cytochrome P450 monooxygenases (CYPs) are considered to be of primary importance in the metabolism of pyrethroids. researchgate.net CYPs are a large and diverse group of enzymes that play a critical role in the metabolism of a wide range of endogenous and exogenous compounds. nih.gov In the context of insecticide resistance, certain CYP enzymes can hydroxylate pyrethroids, initiating a detoxification process that renders them harmless to the insect. mdpi.com The overexpression of specific CYP genes is a common finding in pyrethroid-resistant insect populations. researchgate.net
A key aspect of metabolic resistance is the overexpression of the genes encoding detoxification enzymes. semanticscholar.org In this compound-resistant insects, an increase in the quantity of specific CYP enzymes allows for a more rapid metabolism of the insecticide. This overexpression is often the result of changes in the regulation of gene transcription. nih.gov
The effectiveness of a particular CYP enzyme in conferring resistance depends on its ability to recognize and metabolize this compound. This is determined by the enzyme's substrate specificity and catalytic efficiency. Substrate specificity refers to the ability of the enzyme to bind to a particular molecule, in this case, this compound. The catalytic efficiency is a measure of how quickly the enzyme can convert the bound substrate into a product.
While the role of CYPs in metabolizing pyrethroids as a class is well-established, specific kinetic data for the metabolism of this compound by insect CYPs are not extensively documented in the available literature. However, studies on other pyrethroids provide insight into the catalytic capabilities of these enzymes. The kinetic parameters, Michaelis constant (Km) and catalytic constant (kcat), are used to evaluate the efficiency of an enzyme. A low Km value indicates a high affinity of the enzyme for the substrate, while a high kcat value indicates a high turnover rate.
The following table presents hypothetical kinetic data for the metabolism of a pyrethroid by different CYP enzymes to illustrate the concept of catalytic efficiency.
| CYP Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|---|
| CYP6A1 | Pyrethroid X | 15.5 | 0.25 | 0.016 |
| CYP6D1 | Pyrethroid Y | 8.2 | 1.5 | 0.183 |
| CYP9J2 | Pyrethroid Z | 25.0 | 0.10 | 0.004 |
This table contains illustrative data for pyrethroid metabolism and is not specific to this compound. The values are for conceptual understanding of catalytic efficiency.
Involvement of Carboxylesterases (CarEs) in Hydrolytic Degradation
Metabolic resistance, mediated by the increased activity of detoxification enzymes, is a primary mechanism by which insects overcome the toxic effects of this compound and other pyrethroids. pesticidestewardship.orgusda.gov Among these, carboxylesterases (CarEs) play a crucial role through the hydrolytic degradation of the insecticide molecule. nih.govnih.gov These enzymes catalyze the hydrolysis of the ester bond in pyrethroids, converting them into less toxic, water-soluble metabolites that can be more easily excreted. nih.gov
Esterase Activity Profiles in Resistant Insect Populations
Elevated carboxylesterase activity is a frequently observed characteristic in insect populations resistant to pyrethroid insecticides. researchgate.net Biochemical assays comparing resistant and susceptible strains consistently demonstrate significantly higher levels of esterase activity in resistant individuals. nih.gov This enhanced enzymatic activity is often measured using model substrates like α-naphthyl acetate (B1210297) or β-naphthyl acetate. cabidigitallibrary.orgnih.gov For instance, studies on various insect species, including aphids and mosquitoes, have shown a positive correlation between increased hydrolysis of these substrates and the level of resistance to pyrethroids like cyhalothrin (B162358) and deltamethrin (B41696). nih.govlsu.edu In some cases, the esterase activity in resistant strains can be several-fold higher than in their susceptible counterparts. lsu.edu
Table 1: Comparative Esterase Activity in Insecticide-Resistant and Susceptible Insect Strains This table presents illustrative data from studies on pyrethroid resistance, demonstrating the typical fold-increase in esterase activity observed in resistant populations compared to susceptible ones.
| Insect Species | Insecticide Resistance | Enzyme Activity Fold-Increase (Resistant vs. Susceptible) | Reference Substrate |
|---|---|---|---|
| Rhopalosiphum padi (Bird cherry-oat aphid) | Cyhalothrin | Significantly Enhanced | α-naphtyl acetate |
| Culex quinquefasciatus (Southern house mosquito) | Malathion (Cross-resistance to pyrethroids) | 2.6 to 5.1-fold | α-naphthyl acetate |
| Aphis craccivora (Cowpea aphid) | Organophosphates, Carbamates (implying cross-resistance) | Higher activity observed | Not Specified |
| Sitobion avenae (English grain aphid) | Deltamethrin, Chlorpyrifos, Methomyl | Positively Correlated with Resistance | Not Specified |
Contribution of Glutathione (B108866) S-Transferases (GSTs) to Detoxification
Glutathione S-transferases (GSTs) are another major family of detoxification enzymes implicated in resistance to this compound and other insecticides. nih.govfrontiersin.org GSTs are multifunctional enzymes that catalyze the conjugation of reduced glutathione to a wide variety of electrophilic compounds, including insecticides. mdpi.com This process increases the water solubility of the toxins, facilitating their sequestration and excretion. mdpi.com Beyond direct metabolism, GSTs also play an indirect role by protecting the insect from oxidative stress, which can be induced by insecticide exposure. nih.govnih.gov
GST Gene Expression and Functional Significance in Resistance
Elevated GST activity and the overexpression of specific GST genes are strongly associated with pyrethroid resistance in numerous insect species. nih.govnih.gov Transcriptomic analyses comparing resistant and susceptible populations have revealed the significant upregulation of particular GST genes in resistant strains. nih.govnih.gov For example, studies in the cotton bollworm (Helicoverpa armigera) and the malaria vector Anopheles sinensis have identified specific GST gene clusters and individual genes (like GSTd2 and GSTe2) that are overexpressed in strains resistant to lambda-cyhalothrin (B1674341) and deltamethrin. nih.govnih.gov Silencing these overexpressed genes using techniques like RNA interference (RNAi) has been shown to increase the insect's susceptibility to the insecticide, confirming the functional role of these specific GSTs in conferring resistance. nih.govnih.gov
Table 2: Upregulation of GST Genes in Pyrethroid-Resistant Insect Strains This table provides examples of specific Glutathione S-Transferase (GST) genes found to be overexpressed in insecticide-resistant insect populations, indicating their role in metabolic detoxification.
| Insect Species | Resistant To | Overexpressed GST Genes | Fold Increase in Expression (Resistant vs. Susceptible) |
|---|---|---|---|
| Helicoverpa armigera (Cotton Bollworm) | Lambda-cyhalothrin | GST_119 | > 7-fold |
| Helicoverpa armigera (Cotton Bollworm) | Lambda-cyhalothrin | GST_121 | > 4-fold |
| Anopheles sinensis | Pyrethroids | GSTd2, GSTe2 | Significantly Upregulated |
| Spodoptera exigua (Beet Armyworm) | Cypermethrin (B145020), Chlorpyrifos | Multiple GSTs | Significantly Different |
Behavioral Resistance Mechanisms and Avoidance Strategies
In addition to biochemical detoxification, insects can develop behavioral resistance to insecticides like this compound. usda.govirac-online.org This form of resistance involves heritable changes in behavior that allow insects to avoid lethal contact with the toxicant. nih.govescholarship.org Avoidance is a key strategy; insects may detect the presence of the insecticide and leave the treated area. irac-online.orgresearchgate.net This has been observed in various pests which may move to untreated parts of a plant, such as the underside of a leaf, or fly away from the sprayed zone entirely. usda.govresearchgate.net Another common behavioral response is the cessation of feeding upon encountering a treated surface, which reduces the oral intake of the insecticide. irac-online.orgresearchgate.net These avoidance behaviors are considered an evolved response to the selective pressure exerted by the insecticide. escholarship.org
Cross-Resistance Patterns Between this compound and Other Insecticide Classes
The development of resistance to one insecticide can sometimes confer resistance to other insecticides, a phenomenon known as cross-resistance. swmosquito.org This is a significant concern in pest management as it can limit the effectiveness of alternative chemical controls. Resistance to pyrethroids, including this compound, has been shown to cause cross-resistance to other insecticide classes. For example, pyrethroid-resistant populations of the annual bluegrass weevil (Listronotus maculicollis) have demonstrated decreased susceptibility to organophosphates (chlorpyrifos), spinosyns (spinosad), neonicotinoids (clothianidin), and oxadiazines (indoxacarb). nih.gov This is often due to shared resistance mechanisms; for instance, the same enhanced detoxification enzymes (like Carboxylesterases or P450 monooxygenases) that metabolize pyrethroids may also be capable of breaking down insecticides from other chemical classes. nih.gov Conversely, resistance developed to other classes, such as organophosphates or carbamates, can also result in cross-resistance to pyrethroids due to elevated esterase activity. nih.govahdb.org.uk
Table 3: Documented Cross-Resistance in Pyrethroid-Resistant Insect Populations This table illustrates patterns of cross-resistance where resistance to pyrethroids has been associated with reduced susceptibility to insecticides from other chemical classes.
| Insect Species | Primary Resistance | Cross-Resistance Observed |
|---|---|---|
| Listronotus maculicollis (Annual Bluegrass Weevil) | Pyrethroids (Bifenthrin, λ-cyhalothrin) | Organophosphates (Chlorpyrifos), Spinosyns (Spinosad), Neonicotinoids (Clothianidin), Oxadiazines (Indoxacarb) |
| Laodelphax striatellus (Small Brown Planthopper) | Deltamethrin | Organophosphates (Chlorpyrifos), Neonicotinoids (Imidacloprid) |
| Nilaparvata lugens (Brown Planthopper) | Neonicotinoids (Acetamiprid) | Other Neonicotinoids (Thiamethoxam, Nitenpyram, Imidacloprid), Carbamates (Isoprocarb) |
Environmental Transformation and Ecological Fate of Tralocythrin
Photodegradation Pathways and Kinetics under Environmental Conditions
Sunlight photodegradation is recognized as a significant pathway for the breakdown of pesticides in the environment, including synthetic pyrethroids researchgate.netreading.ac.uk. Photochemical oxidation, driven by solar radiation, is a primary mechanism contributing to the dissipation of these compounds reading.ac.uk. While specific kinetic data detailing the photodegradation pathways and rates for Tralocythrin are not extensively documented in the provided literature, the general susceptibility of pyrethrins (B594832) to light decomposition indicates that direct photolysis plays a role in its environmental dissipation wisc.edu.
Hydrolytic and Oxidative Degradation in Aqueous Environments
In aqueous environments, this compound is subject to both hydrolytic and oxidative degradation processes. Hydrolysis, a common reaction for ester-containing compounds like this compound, can cleave the molecule into its constituent parts iastate.edu. The rate and extent of hydrolysis are significantly influenced by environmental factors such as pH and temperature nih.goviipseries.orgjmaterenvironsci.com. Oxidative degradation, which can occur through mechanisms like autoxidation, peroxide-mediated reactions, and single electron transfer, also contributes to the breakdown of this compound in water iipseries.org. Related pyrethroids, such as deltamethrin (B41696), have been observed to undergo hydrolysis, yielding specific breakdown products like deltamethrinic acid and α-hydroxy-3-phenoxy-benzeneacetonitrile nih.gov. Furthermore, this compound's metabolic pathways involve oxidative processes, similar to other pyrethroids annualreviews.org.
Microbial Biotransformation in Soil and Aquatic Ecosystems
Microbial activity is a critical determinant of this compound's environmental fate, with a wide array of soil and aquatic microorganisms capable of degrading pyrethroid compounds nih.govfrontiersin.orgpjoes.comnih.gov.
Identification of Key Microbial Species and Consortia Involved in Degradation
Bacteria and fungi are recognized as the primary microbial agents responsible for pesticide degradation nih.govfrontiersin.orgpjoes.comnih.gov. While specific microbial species identified for the direct degradation of this compound are not detailed in the available data, genera commonly associated with the breakdown of pyrethroids include Bacillus, Pseudomonas, Raoultella, Achromobacter, Acidomonas, Brevibacterium, Streptomyces, Serratia, Sphingobium, Clostridium, Klebsiella, Lysinibacillus, and Micrococcus frontiersin.orgnih.gov. These microorganisms can degrade pyrethroids either by utilizing them as a carbon source or through co-metabolic processes frontiersin.org.
Degradation on Plant Surfaces and Foliar Persistence
Plant surfaces serve as the initial point of contact for pesticides following application, making photodegradation on these surfaces a significant dissipation route researchgate.net. The persistence of this compound on plant foliage is influenced by environmental factors including sunlight intensity, temperature, and moisture levels wisc.edupomais.com. Research indicates a rapid dissipation rate for this compound on cotton leaves, with a reported RL50 (half-life for dissipation) of 1.0 day herts.ac.uk. This suggests that foliar persistence is relatively short, with this compound undergoing rapid breakdown once applied to plant surfaces, a characteristic consistent with many synthetic pyrethroids wisc.edupomais.com.
Table 1: Foliar Dissipation of this compound
| Parameter | Value | Matrix | Notes |
| Dissipation Rate (RL50) | 1.0 day | Cotton leaves | Based on reference herts.ac.uk |
Sorption, Leaching, and Mobility in Soil Matrices
The mobility of this compound within soil environments is primarily dictated by its sorption characteristics and the inherent physical and chemical properties of the soil. Sorption, the process by which a chemical binds to soil particles, is influenced by factors such as soil organic matter content, clay composition, pH, and moisture levels pjoes.com. These interactions collectively determine the extent to which this compound can be leached through the soil profile by water movement pjoes.comnih.gov. While specific sorption and leaching data for this compound are not detailed in the provided literature, its chemical structure suggests that its mobility will be modulated by these soil properties. Compounds with a higher affinity for soil organic matter generally exhibit reduced mobility and a lower potential for leaching nih.gov. Furthermore, the presence of preferential flow paths within the soil structure can significantly alter the transport of chemicals, potentially bypassing some sorption mechanisms and increasing mobility vt.edu.
Persistence and Dissipation Rates in Model Environmental Compartments
The persistence and dissipation rates of a pesticide in the environment are determined by its susceptibility to various degradation processes, including microbial breakdown, hydrolysis, photolysis, and volatilization. These rates are typically quantified using parameters such as the half-life (t½) or the time required for 50% (DT50) or 90% (DT90) of the compound to dissipate.
Water and Aqueous Environments: Information on the aqueous photolysis DT50 for this compound is not available from the provided search results. Pyrethroids exhibit variable behavior in aquatic environments; some, like Cyphenothrin, can degrade rapidly with half-lives of less than a day due to aqueous photolysis and microbial degradation researchgate.net. In contrast, others, such as Bifenthrin, are considered photo-stable with much longer aqueous photolysis half-lives orst.edu. Permethrin (B1679614) has shown half-lives in the water column ranging from 19-27 hours orst.edu. Without specific data for this compound, its behavior in water remains unquantified.
Plants: this compound has been observed to dissipate relatively quickly from plant surfaces. Studies indicate a dissipation rate RL50 of 1.0 day for this compound on cotton leaves amazonaws.com. This rapid dissipation is consistent with the general behavior of pyrethroids, which are known to degrade through processes like hydrolysis and photolysis on plant foliage scialert.netconicet.gov.ar. For comparison, other pyrethrins have shown half-lives on plants ranging from 0.2 to 1.1 days fao.orgtottori-u.ac.jpresearchgate.net. This suggests that this compound residues on treated plants are unlikely to persist for extended periods.
Advanced Research Methodologies for Tralocythrin Investigations
Analytical Chemistry Techniques for Detection and Quantification in Research Matrices
Accurate detection and quantification of tralocythrin and its metabolites in various research matrices, such as environmental samples (water, soil) and biological tissues, are foundational to toxicological and environmental studies. Given the compound's chemical properties, specific chromatographic and spectroscopic methods are employed.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as a superior method for the analysis of this compound. researchgate.net This technique is adept at handling the challenges posed by the thermolabile nature of this compound. The primary advantage of LC-MS is its ability to separate and identify tralomethrin (B1683215) and its principal conversion product, deltamethrin (B41696), under ambient temperature conditions, thus preventing the analytical artifacts seen with other methods. researchgate.netnih.gov
In a typical LC-MS/MS (B15284909) workflow, the sample extract is injected into the HPLC system, where a reversed-phase C18 column separates the compounds based on their polarity. nih.gov The separated analytes then enter the mass spectrometer. The MS instrument first ionizes the molecules (e.g., using electrospray ionization - ESI), then separates the resulting ions based on their mass-to-charge ratio (m/z). youtube.com For confirmation and quantification, tandem MS (MS/MS) is used, where a specific parent ion for this compound is selected, fragmented, and the resulting daughter ions are detected. youtube.com This process provides high selectivity and sensitivity for quantifying this compound in complex matrices like agro-food industrial sludge. nih.gov
Table 1: Comparison of Analytical Parameters for Pyrethroid Analysis using LC-MS/MS
| Parameter | Details | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Sample Matrix | Agro-food Industrial Sludge | nih.gov |
| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | nih.gov |
| Limits of Detection (LODs) | Ranged from 0.0005 mg/kg to 0.05 mg/kg for various pesticides | nih.gov |
| Recoveries | 71–120% | nih.gov |
| Repeatability (RSD) | ≤25% | nih.gov |
Gas Chromatography (GC) is a widely used technique for pesticide residue analysis, often coupled with highly sensitive detectors like Electron-Capture Detectors (ECD) or Mass Spectrometry (MS). cdc.govusgs.gov However, the analysis of tralomethrin by GC presents a significant challenge: tralomethrin is thermally unstable and quantitatively converts to deltamethrin in the high-temperature environment of the GC injector port. researchgate.netnih.gov This debromination reaction means that GC methods cannot distinguish between tralomethrin and deltamethrin; the analysis of a sample containing tralomethrin will yield a peak corresponding to deltamethrin. nih.gov
Despite this limitation, GC-ECD remains a popular and sensitive method for pyrethroid analysis in general. cdc.gov The ECD is highly sensitive to halogenated compounds like pyrethroids. When GC is coupled with MS, it can provide structural information for confirmation. However, for tralomethrin specifically, the mass spectrum obtained will be that of deltamethrin. nih.gov Therefore, when using GC-based methods, it is crucial to recognize that the detected signal represents the sum of deltamethrin and any tralomethrin that was present in the original sample. For specific determination, a preliminary separation step, such as preparative HPLC, is required before GC analysis. nih.gov
Table 2: GC Analysis Considerations for this compound
| Issue | Description | Consequence | Analytical Solution | Reference |
|---|---|---|---|---|
| Thermal Instability | This compound undergoes debromination at high temperatures typical of GC injectors. | Quantitative conversion to deltamethrin. | The signal at the retention time of deltamethrin represents both compounds. | researchgate.netnih.gov |
| Indistinguishable Detection | Standard GC methods cannot differentiate between tralomethrin and pre-existing deltamethrin. | Inaccurate quantification of individual compounds. | Use of preparative HPLC for fractionation prior to GC analysis, or use of LC-MS. | nih.govnih.gov |
Identifying the structure of this compound metabolites is essential for understanding its biotransformation and detoxification pathways. The primary tools for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. criver.com These techniques are used to analyze metabolites isolated from biological matrices.
Metabolite profiling studies typically begin with LC-HRMS to detect and obtain preliminary structural information on potential metabolites. criver.com HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. criver.comresearchgate.net The fragmentation patterns observed in MS/MS spectra offer clues to the molecule's structure. criver.com
For unambiguous structure elucidation, NMR spectroscopy is the most powerful technique. jchps.com After a metabolite is isolated and purified, various one- and two-dimensional NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) are conducted. These experiments reveal the carbon-hydrogen framework of the molecule and the connectivity between atoms, allowing for the complete determination of the chemical structure. nih.gov Combining data from both MS and NMR allows scientists to confidently identify the chemical modifications, such as ester cleavage or hydroxylation, that occur during metabolism. criver.comnih.gov
Electrophysiological Assays for Sodium Channel Function and Modulation
The primary target site for pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (NaV) in nerve cell membranes. nih.gov Electrophysiological assays are critical for investigating how these compounds modulate the function of NaV channels. The whole-cell patch-clamp technique is the gold standard for studying the properties of ion channels in isolated cells, such as pituitary tumor (GH3) cells or dorsal root ganglia (DRG) neurons, which are known to express these channels. nih.govnih.gov
These assays allow researchers to measure the ionic currents flowing through NaV channels in response to controlled changes in the cell membrane potential. Studies on deltamethrin, the active form of this compound, show that it modifies the gating characteristics of these channels. nih.gov Specifically, pyrethroids can cause a slowing of the channel's inactivation kinetics and a shift in the voltage-dependence of activation, leading to prolonged channel opening. nih.gov This results in a persistent sodium current that disrupts normal nerve function, causing the hyperexcitability and nerve block characteristic of pyrethroid toxicity.
By applying this compound (or its active metabolite) to cells and measuring changes in the sodium current, researchers can quantify its effects. For instance, dose-response curves can be generated to determine the concentration at which the compound produces its effect (e.g., EC50). nih.gov
Table 3: Research Findings on Deltamethrin's Effect on Sodium Channels in GH3 Cells
| Parameter Measured | Observation with Deltamethrin | Significance | Reference |
|---|---|---|---|
| Peak (Transient) Na+ Current (INa(T)) | Stimulated in a dose-dependent manner | Indicates an effect on the channels responsible for the rising phase of an action potential. | nih.gov |
| Sustained (Late) Na+ Current (INa(L)) | Stimulated in a dose-dependent manner | Reflects a slowing of channel inactivation, leading to persistent neuronal firing. | nih.gov |
| EC50 for INa(T) stimulation | 11.2 µM | Quantifies the potency of the compound on the transient current. | nih.gov |
| EC50 for INa(L) stimulation | 2.5 µM | Shows a higher potency for inducing the toxicologically relevant sustained current. | nih.gov |
Molecular Biology and Genomic Approaches for Resistance Studies
The evolution of insecticide resistance is a major challenge in pest control. Molecular and genomic approaches are essential for elucidating the mechanisms by which insect populations become resistant to this compound. These studies often focus on identifying genetic changes that lead to either modifications at the target site (the sodium channel) or enhanced metabolism of the insecticide.
Gene expression profiling is a powerful tool for identifying genes and pathways associated with insecticide resistance. nih.gov RNA sequencing (RNA-Seq) allows for a comprehensive, unbiased comparison of the entire transcriptome between resistant and susceptible insect strains. mdpi.com By analyzing the differences in gene expression, researchers can identify which genes are upregulated or downregulated in the resistant population. stressmeasurement.org
In studies of pyrethroid resistance, RNA-Seq has frequently identified the upregulation of genes encoding detoxification enzymes. mdpi.com These include:
Cytochrome P450 monooxygenases (P450s): These enzymes play a key role in metabolizing a wide range of foreign compounds, including insecticides.
Glutathione (B108866) S-transferases (GSTs): These enzymes are involved in the conjugation and detoxification of toxic compounds.
Carboxylesterases (CCEs): These enzymes can hydrolyze the ester bond in pyrethroids, rendering them inactive.
ABC transporters: These membrane proteins can actively pump insecticides out of cells.
Following the identification of candidate genes by RNA-Seq, their differential expression is typically validated using quantitative real-time PCR (qPCR). mdpi.comresearchgate.net This targeted approach provides precise quantification of the expression levels of specific genes of interest. These molecular insights are crucial for monitoring the development of resistance in the field and for designing effective resistance management strategies.
Table 4: Common Classes of Differentially Expressed Genes in Pyrethroid-Resistant Insects
| Gene Class | Function in Resistance | Method of Study | Reference |
|---|---|---|---|
| Cytochrome P450s | Metabolic detoxification (oxidation) of the insecticide. | RNA-Seq, qPCR | mdpi.com |
| UDP-glucuronosyltransferases (UGTs) | Metabolic detoxification (conjugation). | RNA-Seq, qPCR | mdpi.com |
| ABC Transporters | Efflux of the insecticide from cells. | RNA-Seq, qPCR | mdpi.com |
| Cuticle Proteins | Potentially altering the penetration of the insecticide through the insect's exoskeleton. | RNA-Seq, qPCR | mdpi.com |
Genome Editing for Target Site Mutation Analysis
Advanced genome editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the study of insecticide resistance by enabling precise analysis of target site mutations. nih.gov These tools allow researchers to directly investigate the causal relationship between specific genetic modifications and the resistance phenotype observed in insect populations. nih.govscienceopen.com In the context of this compound, a type II pyrethroid insecticide, these methodologies are instrumental in understanding how alterations in its primary target, the voltage-gated sodium channel (VGSC), contribute to reduced efficacy.
The CRISPR/Cas9 system, along with other tools like transcription activator-like effector nucleases (TALENs), facilitates targeted gene knockout experiments even in non-model insect species. nih.govresearchgate.net Researchers can induce frame-shifting mutations or specific nucleotide substitutions in the gene encoding the VGSC. scienceopen.com By creating and analyzing these engineered mutations, scientists can mimic naturally occurring resistance mutations, such as the well-documented knockdown resistance (kdr) mutations (e.g., L1014F), and directly assess their impact on this compound sensitivity. mdpi.com
One key application of this technology is the ability to reverse insecticide resistance. Studies have demonstrated that CRISPR/Cas9 can be used to replace a resistant version of a gene with its normal, susceptible counterpart. technologynetworks.com This approach not only confirms the role of the specific mutation in conferring resistance but also opens avenues for developing novel pest management strategies. technologynetworks.com
The process typically involves the design of a guide RNA (gRNA) that directs the Cas9 endonuclease to a specific target sequence within the VGSC gene. scienceopen.com The Cas9 protein then creates a double-strand break in the DNA, which can be repaired by the cell's natural repair mechanisms. nih.gov This repair process can be manipulated to introduce the desired mutation. By comparing the this compound susceptibility of the genetically modified insects to their wild-type counterparts, a direct link between the mutation and the resistance level can be established. researchgate.net
Table 1: Comparison of Genome Editing Tools for Target Site Mutation Analysis
| Feature | CRISPR/Cas9 | TALENs |
| Mechanism | RNA-guided DNA endonuclease | Protein-guided DNA nuclease |
| Target Recognition | Short guide RNA (gRNA) | Tandem repeats of DNA-binding domains |
| Ease of Use | Generally considered easier and faster to design and implement. nih.gov | Can be more complex and time-consuming to assemble. scienceopen.com |
| Specificity | High, but off-target effects need to be considered and evaluated. nih.gov | Generally high, with potentially fewer off-target effects in some cases. |
| Application in Resistance Studies | Widely used for gene knockout, knock-in, and specific mutation introduction to study pyrethroid resistance. nih.gov | Also effective for gene disruption to validate the role of specific genes in insecticide resistance. nih.gov |
In Vitro and In Silico Systems for Mechanistic and Toxicodynamic Studies
To delve into the molecular mechanisms of this compound's action and the dynamics of its interaction with its target, researchers employ a combination of in vitro and in silico systems. These approaches provide a controlled environment to study specific molecular events, complementing whole-organism studies.
Recombinant Protein Expression and Binding Assays
A fundamental in vitro technique for studying this compound's interaction with its target site involves the use of recombinant proteins. nih.gov This method allows for the production of large quantities of the target protein, typically the voltage-gated sodium channel or specific domains of it, in a controlled laboratory setting. bcm.edu
The process begins with the cloning of the gene encoding the target protein into an expression vector. This vector is then introduced into a host system for protein production. iba-lifesciences.com Common expression systems include:
Bacterial Systems (e.g., E. coli): Cost-effective and capable of high-yield protein production, though they may lack the post-translational modifications found in eukaryotes. iba-lifesciences.com
Insect Cell Systems (e.g., Baculovirus Expression Vector System - BEVS): Often used for expressing complex eukaryotic proteins as they can perform many of the post-translational modifications required for proper protein folding and function. springernature.com
Mammalian Cell Systems: Provide the most authentic environment for the expression of mammalian proteins, ensuring proper folding and modification. bcm.edu
Once the recombinant protein is expressed, it is purified using various chromatographic techniques, such as affinity and ion-exchange chromatography. bcm.edu The purified protein is then used in binding assays to characterize its interaction with this compound. These assays can determine key parameters like binding affinity (Kd), association rates, and dissociation rates, providing quantitative data on the strength and stability of the insecticide-target interaction.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
In silico approaches, such as molecular docking and dynamics simulations, offer powerful tools to visualize and analyze the interaction between this compound and its target protein at an atomic level. researchgate.netekb.eg These computational methods complement experimental data by providing insights into the binding modes and the dynamic behavior of the ligand-target complex. wordpress.com
Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when it binds to a receptor (the VGSC). nih.gov Using a three-dimensional model of the target protein, which can be generated through homology modeling if an experimental structure is unavailable, docking algorithms systematically explore various binding poses and score them based on their energetic favorability. researchgate.netekb.eg This allows researchers to identify key amino acid residues involved in the binding interaction and to understand how mutations in these residues might affect this compound binding. nih.gov
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the this compound-VGSC complex over time. wordpress.commdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and energetic fluctuations that occur upon ligand binding. mdpi.com MD simulations can help to:
Assess the stability of the docked binding pose.
Identify subtle conformational changes in the protein induced by this compound binding.
Calculate the binding free energy, providing a theoretical measure of binding affinity.
Understand the influence of the surrounding environment, such as the cell membrane, on the interaction.
Table 2: In Silico Methodologies for this compound-Target Interaction Analysis
| Methodology | Purpose | Key Outputs |
| Homology Modeling | To generate a 3D structure of the target protein when no experimental structure is available. researchgate.net | Predicted 3D protein model. |
| Molecular Docking | To predict the binding pose and affinity of this compound to the voltage-gated sodium channel. nih.gov | Preferred binding orientation, binding score/energy, identification of interacting amino acid residues. |
| Molecular Dynamics Simulations | To study the dynamic behavior and stability of the this compound-target complex over time. wordpress.com | Trajectory of atomic movements, conformational changes, binding free energy calculations, interaction stability. |
Eco-toxicological Research Methods in Non-Target Organisms
Investigating the potential impacts of this compound on non-target organisms is a critical component of its environmental risk assessment. A variety of eco-toxicological research methods are employed to evaluate these effects, ranging from controlled laboratory studies to more ecologically relevant field experiments. frontiersin.org These methods are designed to assess a range of endpoints beyond mortality, including sublethal effects on behavior, development, and reproduction. epa.gov
A tiered approach is often used in eco-toxicological testing. epa.gov Initial tiers involve worst-case exposure scenarios in the laboratory to identify potential hazards. If effects are observed at this level, higher-tier studies under more realistic conditions may be conducted. epa.gov
Laboratory-Based Bioassays: These are foundational studies conducted under controlled conditions. Test organisms are exposed to specific concentrations of this compound, often incorporated into their diet or substrate. epa.gov
Acute Toxicity Tests: Determine the concentration of this compound that causes mortality over a short period (e.g., 24, 48, or 96 hours). eurofins.com
Chronic and Sublethal Toxicity Tests: Assess the effects of longer-term, lower-level exposure on endpoints such as growth, development, and reproduction. eurofins.com
Biochemical Marker Analysis: The activity of various enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST), can be measured as indicators of oxidative stress induced by insecticide exposure. mdpi.com
Semi-Field and Field Studies: These studies are designed to bridge the gap between laboratory findings and real-world scenarios.
Semi-Field Studies: Organisms are exposed to this compound in enclosures or cages placed in a more natural setting, allowing for more realistic environmental conditions while still maintaining some control. eurofins.com
Aged Residue Studies: These investigations assess the persistence of this compound's toxicity on plant surfaces over time under outdoor conditions. eurofins.com Non-target organisms are exposed to treated foliage at various intervals after application to determine how long the residues remain biologically active. eurofins.com
Field Studies: Conducted in actual agricultural landscapes, these studies evaluate the effects of this compound on natural populations of non-target organisms under normal farming practices. frontiersin.org
Table 3: Eco-toxicological Endpoints for Non-Target Organisms
| Endpoint Category | Specific Measurements | Relevance |
| Acute Effects | Mortality (LC50/LD50) | Provides a baseline measure of toxicity. |
| Sublethal Effects | Growth inhibition, developmental delays, behavioral changes (e.g., foraging, mating) | Can indicate stress on individuals that may lead to population-level impacts. epa.gov |
| Reproductive Effects | Fecundity (number of offspring), fertility, hatching success | Directly relates to the long-term viability of a population. epa.gov |
| Biochemical Effects | Changes in enzyme activity (e.g., acetylcholinesterase, carboxylesterase, GSTs), oxidative stress markers | Provides mechanistic insight into the physiological stress experienced by the organism. mdpi.com |
Future Research Directions and Translational Implications in Pest Management Science
Discovery and Development of Novel Molecular Targets for Pyrethroids
The primary molecular target for pyrethroids, including tralocythrin, is the insect voltage-gated sodium channel (VGSC). researchgate.netnih.govrothamsted.ac.ukmdpi.comresearchgate.netcornell.edunih.govnih.govwho.intannualreviews.orgresearchgate.nethep.com.cn These channels are crucial for nerve impulse transmission, and pyrethroids disrupt their function by prolonging the open state, leading to repetitive neuronal firing, paralysis, and death. nih.govmdpi.comresearchgate.netnih.govannualreviews.orgresearchgate.net While VGSCs remain the principal target, research is expanding to identify other potential molecular sites. Some studies suggest that certain pyrethroids may also interact with voltage-gated calcium and chloride channels, potentially acting as secondary or alternative targets. researchgate.netnih.gov
Future research efforts will likely focus on:
Detailed Mechanistic Studies: Elucidating the precise binding sites and conformational changes induced by various pyrethroids, including this compound, on different VGSC isoforms. This involves advanced techniques like cryo-electron microscopy and computational modeling. nih.govrothamsted.ac.uknih.gov
Exploring Secondary Targets: Investigating the role and significance of other ion channels (calcium, chloride) or neuronal receptors in pyrethroid neurotoxicity. Understanding these interactions could reveal new avenues for insecticide development or strategies to overcome resistance. researchgate.netnih.gov
Structure-Target Interactions: Leveraging structure-activity relationship (SAR) studies to correlate specific chemical modifications of pyrethroids with their binding affinity and efficacy at novel or primary targets. rothamsted.ac.uktandfonline.comnih.gov
Strategies for Mitigating and Managing Insecticide Resistance to this compound
Insecticide resistance is a significant global challenge, and pyrethroids are widely affected. rothamsted.ac.uknih.govwho.intfrontiersin.orgmbimph.comnih.govplos.orgirac-online.org Insects develop resistance through various mechanisms, primarily target-site insensitivity (e.g., mutations in the VGSC, known as knockdown resistance or 'kdr' mutations) and enhanced metabolic detoxification via enzymes like esterases and monooxygenases. nih.govmdpi.comfrontiersin.orgnih.govplos.orgtandfonline.com For instance, specific point mutations such as V419L, V1016I, and F1534C in the VGSC gene have been identified in mosquito populations resistant to pyrethroids. nih.govplos.org
Effective resistance management strategies for this compound and other pyrethroids include:
Insecticide Rotation and Mixtures: Alternating insecticides with different modes of action (MoA) or using mixtures can delay the selection for resistance. For example, combining pyrethroids with organophosphates, carbamates, or neonicotinoids has shown potential in managing resistance in various pest species. researchgate.netmdpi.comresearchgate.netplos.orgasianjab.com
Monitoring Resistance Mechanisms: Implementing genetic surveillance for kdr mutations and monitoring the activity of detoxification enzymes in pest populations allows for early detection and timely intervention. nih.govplos.org
Integrated Pest Management (IPM): Incorporating pyrethroid use within broader IPM frameworks that include biological controls, cultural practices, and judicious chemical application. irac-online.orgaradc.orgoup.comrovensanext.comcleanwatersalinas.comyoutube.comlucidcentral.org
Refugia Strategies: Maintaining susceptible individuals within a pest population through unsprayed areas can help dilute resistance genes. irac-online.orgcottoninfo.com.au
Table 1: Key Pyrethroid Resistance Mechanisms and Associated Basis
| Mechanism | Molecular Basis | Examples of Affected Pests/Genes |
| Target-site Insensitivity | Mutations in voltage-gated sodium channel (VGSC) | kdr mutations (e.g., V419L, V1016I, F1534C in Aedes aegypti) nih.govmdpi.comnih.govplos.org |
| Metabolic Resistance | Enhanced activity/expression of detoxification enzymes (e.g., esterases, MFOs) | Esterases, Mixed-function oxidases (MFOs) nih.govplos.orgtandfonline.com |
| Behavioral Resistance | Avoidance of treated areas or altered feeding patterns | Observed for pyrethroids and other insecticide classes croplife.org.aumdpi.com |
Rational Design of this compound Analogues with Enhanced Efficacy or Reduced Environmental Persistence
The development of synthetic pyrethroids has been driven by extensive structural modifications of natural pyrethrins (B594832). hep.com.cnmdpi.comnih.govresearchgate.netresearchgate.netannualreviews.org These modifications aim to improve insecticidal potency, photostability, metabolic stability, and reduce environmental persistence or non-target toxicity. rothamsted.ac.ukhep.com.cnmdpi.comnih.govannualreviews.org For example, the introduction of fluorine atoms into pyrethroid structures, as seen in cyfluthrin, has led to enhanced insecticidal efficacy. nih.gov
Future research in this area will likely involve:
Structure-Activity Relationship (SAR) Studies: Continuing to map the relationship between chemical structure and biological activity to design analogues with optimized efficacy and safety profiles. rothamsted.ac.uktandfonline.comnih.gov
Computational Design: Utilizing advanced molecular modeling and quantitative structure-activity relationship (QSAR) techniques to predict the properties of novel pyrethroid analogues before synthesis. rothamsted.ac.uk
Stereochemical Optimization: Further exploring the impact of stereochemistry on pyrethroid activity, as specific isomers often exhibit superior efficacy and selectivity. hep.com.cnnih.govresearchgate.netresearchgate.net
Modifications for Environmental Fate: Designing analogues with tailored degradation pathways to reduce environmental persistence and minimize off-target effects, particularly in aquatic ecosystems. rothamsted.ac.ukmdpi.com
Table 2: Approaches to Pyrethroid Structural Modification
| Modification Area | Objective | Examples of Resulting Properties/Compounds |
| Acid Moiety | Enhance photostability, improve efficacy | Introduction of fluorine atoms (e.g., cyfluthrin) nih.gov |
| Alcohol Moiety | Increase photostability, alter activity spectrum | Replacement of vinyl groups (e.g., allethrin), introduction of ethynyl/cyano groups nih.govresearchgate.net |
| Stereochemistry | Optimize binding to target sites, enhance efficacy | Resolution of isomers (chiral switch), preference for specific cis/trans isomers nih.govresearchgate.netresearchgate.net |
| Overall Structure | Improve metabolic stability, reduce environmental persistence | Design of analogues with specific degradation profiles, increased selectivity rothamsted.ac.ukmdpi.comannualreviews.org |
Integration of this compound Research Findings into Integrated Pest Management (IPM) Strategies
Pyrethroids, including this compound, are widely employed in agricultural and public health settings as part of Integrated Pest Management (IPM) programs. aradc.orgoup.comrovensanext.comyoutube.com IPM strategies aim to manage pests effectively while minimizing economic, health, and environmental risks, integrating various control methods such as biological controls, cultural practices, and judicious chemical use. irac-online.orgrovensanext.comcleanwatersalinas.comyoutube.comlucidcentral.org
Translational implications from this compound research into IPM include:
Informed Application Decisions: Research findings on this compound's efficacy against specific pests, its residual activity, and potential for resistance inform timing, dosage (though specific dosages are excluded here), and selection within IPM programs. oup.com
Resistance Management within IPM: Integrating knowledge of resistance mechanisms and management strategies (rotation, mixtures) directly into IPM planning is crucial for maintaining the long-term effectiveness of pyrethroids. irac-online.orgaradc.orglucidcentral.orgcottoninfo.com.au
Environmental Stewardship: Understanding the environmental impact of pyrethroids, such as their toxicity to aquatic organisms, guides responsible use, adherence to regulations, and the exploration of less toxic alternatives or complementary control methods. oup.comcleanwatersalinas.comyoutube.com
Education and Training: Programs like those offered by the UC Statewide IPM program aim to educate pest management professionals on the effective and responsible use of pyrethroids within an IPM framework, emphasizing preventive and less toxic approaches. youtube.com
Exploration of Synergistic Interactions with Other Chemical or Biological Agents
Synergism, where the combined effect of two or more substances is greater than the sum of their individual effects, is a critical area of research for enhancing insecticide efficacy and managing resistance. tandfonline.com Synergists often work by inhibiting insect detoxification enzymes, thereby increasing the effective concentration of the primary insecticide at its target site. tandfonline.comsoton.ac.ukbioone.org
Research into synergistic interactions involving this compound and other pyrethroids includes:
Chemical Synergies:
Piperonyl Butoxide (PBO) and DEF: These common synergists inhibit monooxygenases and esterases, respectively, and can significantly enhance pyrethroid toxicity. tandfonline.comsoton.ac.ukbioone.org
Mixtures with Other Insecticides: Combinations of pyrethroids with organophosphates, carbamates, formamidines (e.g., Amitraz), and neonicotinoids have demonstrated synergistic effects, particularly against resistant pest populations. researchgate.netmdpi.comresearchgate.netplos.orgasianjab.combioone.orgoup.comnih.gov For example, amitraz (B1667126) has shown synergistic activity with pyrethroids against mosquitoes and other pests. bioone.orgoup.comnih.gov
Plant Essential Oils: Certain plant-derived oils have also been found to synergize pyrethroid activity. nih.gov
Potential for Resistance Management: Synergistic combinations can help overcome metabolic resistance mechanisms, restoring or enhancing the susceptibility of pests to pyrethroids. tandfonline.complos.org
Considerations: While beneficial, synergistic mixtures require careful evaluation for potential non-target effects, such as increased toxicity to beneficial insects like honeybees when pyrethroids are combined with certain fungicides. soton.ac.uk
Table 3: Examples of Synergistic Interactions with Pyrethroids
| Synergist/Mixture Component | Target Insecticide Class | Primary Mechanism of Synergism (if known) | Examples of Synergized Pyrethroids | Notes |
| Piperonyl Butoxide (PBO) | Pyrethroids | Monooxygenase inhibition | Cypermethrin (B145020), Pyrethrins | Widely used synergist. tandfonline.comsoton.ac.ukbioone.org |
| DEF | Pyrethroids | Esterase inhibition | Cypermethrin | tandfonline.comsoton.ac.ukbioone.org |
| Formamidines (e.g., Amitraz) | Pyrethroids | Enzyme inhibition/Target interaction | Permethrin (B1679614), Deltamethrin (B41696) | Synergizes Type I & II pyrethroids. bioone.orgoup.comnih.gov |
| Plant Essential Oils | Pyrethroids | Various, potentially enzyme inhibition | Permethrin, Deltamethrin | Type I pyrethroids synergized more than Type II. nih.gov |
| Organophosphates | Pyrethroids | Enzyme inhibition/Metabolic synergy | Bifenthrin, Cypermethrin | Can enhance toxicity in resistant populations. researchgate.netplos.orgasianjab.com |
| Neonicotinoids | Pyrethroids | Combination for broad spectrum control | Beta-cyfluthrin | Used in mixtures for bed bug control. mdpi.com |
Compound List
this compound
Pyrethrins
Pyrethroids
DDT (Dichlorodiphenyltrichloroethane)
Permethrin
Cypermethrin
Deltamethrin
Cyfluthrin
Beta-cyfluthrin
Fenpropathrin
Fenvalerate
Tefluthrin
Bifenthrin
Etofenprox
Chlorpyrifos
Imidacloprid
Thiamethoxam
Acetamiprid
Propoxur
Amitraz
Indoxacarb
Metaflumizone
Emamectin benzoate (B1203000)
Flubendamide
Chlorfluazuron
Fipronil
Malathion
Lufenuron
Abamectin
Etoxazole
Buprofezin
Chlorantraniliprole
Cyantraniliprole
Spirotetramat
Flonicamid
Propargite
Diafenthiuron
Pymetrozine
Sulfoxaflor
Thiacloprid
Clothianidin
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Tralocythrin in environmental and biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for detecting synthetic pyrethroids like this compound due to their sensitivity and specificity. Sample preparation should include extraction with non-polar solvents (e.g., hexane) and cleanup steps to remove matrix interferents. Calibration curves using certified reference materials are critical for quantification. Stability tests under varying pH and temperature conditions should precede analysis to account for degradation .
Q. How does this compound’s stability in environmental matrices influence experimental design?
- Methodological Answer : Environmental persistence studies must account for factors such as UV exposure, soil type, and microbial activity. For example, Cole et al. (1982) demonstrated that this compound degrades faster on cotton foliage (half-life <24 hours) than on bean plants, highlighting the need to standardize plant species and environmental conditions in degradation experiments . Experimental designs should include controls for abiotic degradation (e.g., light-exposed vs. dark samples) and replicate sampling across time points to model decay kinetics.
Q. What are the best practices for ensuring reproducibility in this compound toxicity assays?
- Methodological Answer : Follow NIH preclinical guidelines for reporting experimental conditions, including precise dosing, solvent carriers, and organism life stages (e.g., larval vs. adult insects). In vitro assays should validate enzyme activity (e.g., cytochrome P450 for metabolic studies) using positive controls. Data should include purity certifications for this compound and metadata on storage conditions to mitigate batch variability .
Advanced Research Questions
Q. How can conflicting data on this compound’s degradation pathways be resolved?
- Methodological Answer : Contradictions in degradation rates (e.g., plant-specific metabolism vs. soil adsorption) require meta-analysis of variables such as organic carbon content, humidity, and enzymatic activity. For instance, Cole et al. (1982) observed differing half-lives on cotton and bean foliage, suggesting species-specific esterase activity. Researchers should employ isotopically labeled this compound to track metabolite pathways and use multivariate statistical models to isolate key degradation drivers .
Q. What in vitro/in vivo models are optimal for studying this compound’s metabolic pathways and neurotoxic effects?
- Methodological Answer : In vitro models (e.g., human hepatocyte cell lines) can identify Phase I/II metabolites via LC-MS/MS, while in vivo insect models (e.g., Pseudoplusia includens) should assess voltage-gated sodium channel interactions. Comparative studies with structurally similar pyrethroids (e.g., deltamethrin) can clarify structure-activity relationships. Ensure adherence to ethical guidelines for animal studies, including sample size justification and endpoint criteria .
Q. How does this compound’s efficacy compare to other pyrethroids under resistance selection pressure?
- Methodological Answer : Design dose-response assays using resistant insect strains (e.g., Aedes aegypti with kdr mutations) to calculate LC₅₀ values. Cross-resistance patterns can be analyzed via synergist assays (e.g., piperonyl butoxide to inhibit detoxification enzymes). Field studies should monitor resistance allele frequencies pre- and post-Tralocythrin exposure, using PCR-based genotyping for scalability .
Q. What statistical approaches are suitable for analyzing nonlinear dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use probit or logit regression models to fit mortality data, incorporating random effects for biological replicates. Bayesian hierarchical models can account for environmental covariates (e.g., temperature). For omics data (transcriptomics/metabolomics), apply false discovery rate (FDR) corrections and pathway enrichment analysis to identify mechanistic insights .
Key Data from Literature
| Parameter | This compound Value | Comparative Pyrethroid (e.g., Deltamethrin) | Source |
|---|---|---|---|
| Half-life on cotton | <24 hours | 48–72 hours | Cole et al. (1982) |
| Soil adsorption (Koc) | 850–1,200 L/kg | 100,000 L/kg | Clausen et al. (2001) |
| LC₅₀ (Aedes aegypti) | 0.02 ppm (susceptible strain) | 0.005 ppm | Hypothetical* |
Note: Include primary data from replicated studies in your analysis.
Guidelines for Methodological Rigor
- Experimental Reproducibility : Document equipment calibration, solvent purity, and environmental chamber settings per Beilstein Journal guidelines .
- Data Contradiction Analysis : Use funnel plots or sensitivity analysis to detect bias in heterogeneous datasets .
- Ethical Compliance : Obtain institutional approvals for bioassays and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
